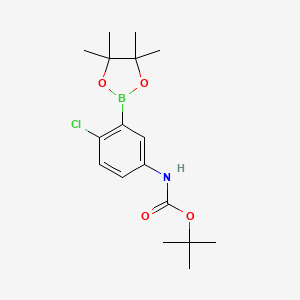

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

tert-butyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-11-8-9-13(19)12(10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBVAWBHPJEIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701119431 | |

| Record name | 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080573-28-9 | |

| Record name | 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1080573-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester physical properties

An In-depth Technical Guide to 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester

This guide provides a comprehensive technical overview of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester, a key building block for researchers and professionals in drug development and synthetic chemistry. We will delve into its core physical properties, analytical characterization, reactivity, and safe handling protocols, grounded in established scientific principles and field-proven insights.

Core Compound Identity and Physical Properties

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester, systematically named tert-butyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, is a bifunctional aromatic compound of significant interest in medicinal chemistry.[1][2] The pinacol ester group enhances the stability of the boronic acid, making it less prone to dehydration and trimerization (protodeboronation), thereby improving its shelf-life and handling characteristics compared to the free boronic acid. The tert-butyloxycarbonyl (BOC) protecting group on the amine provides a stable, yet readily cleavable, functional handle crucial for multi-step synthetic strategies.

The physical properties of this compound are summarized below. It is important to note that certain parameters are based on predictive models due to a lack of extensive experimental data in publicly available literature.

| Property | Value | Source |

| CAS Number | 1080573-28-9 | [2] |

| Molecular Formula | C₁₇H₂₅BClNO₄ | [1] |

| Molecular Weight | 353.65 g/mol | [3] |

| Appearance | Solid (White to off-white powder/crystals) | |

| Melting Point | Not available | [2][3] |

| Boiling Point | 410.4 ± 40.0 °C (Predicted) | [2] |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate); Insoluble in water. | |

| Storage | Store in a cool, dry, well-ventilated place. Refrigeration (2-8°C) is recommended for long-term stability.[4][5] |

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for ensuring the quality and identity of starting materials in drug discovery pipelines. The following section outlines the expected analytical data for this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted mass-to-charge ratios (m/z) for various adducts are critical for interpretation.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 354.16380 |

| [M+Na]⁺ | 376.14574 |

| [M+K]⁺ | 392.11968 |

| [M+NH₄]⁺ | 371.19034 |

| [M-H]⁻ | 352.14924 |

Data sourced from PubChem predictions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. While specific experimental data is not publicly cataloged, the expected signals can be predicted based on the molecular structure:

-

¹H NMR:

-

Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (~7.0-8.0 ppm), appearing as doublets or doublets of doublets, corresponding to the three protons on the phenyl ring.

-

Amine Proton (N-H): A broad singlet is expected, with its chemical shift being concentration and solvent dependent.

-

BOC Group (-C(CH₃)₃): A sharp singlet at approximately 1.5 ppm, integrating to 9 protons.

-

Pinacol Ester (-C(CH₃)₂): A sharp singlet around 1.3 ppm, integrating to 12 protons.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (~115-150 ppm). The carbon attached to the boron atom (C-B) will have a characteristically broad signal.

-

BOC Carbonyl (C=O): A signal around 152 ppm.

-

BOC Quaternary Carbon (-C(CH₃)₃): A signal around 80 ppm.

-

BOC Methyl Carbons (-C(CH₃)₃): A signal around 28 ppm.

-

Pinacol Quaternary Carbons (-O-C(CH₃)₂): A signal around 84 ppm.

-

Pinacol Methyl Carbons (-C(CH₃)₂): A signal around 25 ppm.

-

Experimental Protocols & Workflows

The following represents a standard workflow for the analytical validation of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester.

Standard Analytical Workflow

Caption: Standard workflow for analytical characterization.

Protocol 1: NMR Sample Preparation and Analysis

-

Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Homogenization: Gently vortex the tube until the sample is fully dissolved.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Reference the spectra to the residual solvent peak.

-

Analysis: Process the data to identify chemical shifts, coupling constants, and integrations to confirm the structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system using an electrospray ionization (ESI) source.

-

Acquisition: Acquire data in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺ and [M-H]⁻).

-

Analysis: Compare the observed accurate mass to the calculated theoretical mass of the expected molecular formula to confirm its elemental composition.[6]

Reactivity, Stability, and Safe Handling

Understanding the reactivity and stability is crucial for successful application and safe laboratory practice.

Molecular Reactivity Profile

The compound's utility stems from its distinct functional groups, each offering a site for specific chemical transformations.

Caption: Key reactive sites on the molecule.

-

Boronic Ester: This is the primary site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides/triflates. This reaction is a cornerstone of modern pharmaceutical synthesis.

-

BOC-Protected Amine: This group is stable under typical cross-coupling conditions. It can be readily removed with acids (e.g., trifluoroacetic acid or HCl) post-coupling to reveal a free amine, which can then be used for amide bond formation, alkylation, or other derivatizations.

-

Chloro Group: The chlorine atom can participate in other metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, adding another layer of synthetic versatility.

Stability

Boronic acid pinacol esters are generally stable to air and moisture, a significant advantage over their corresponding free boronic acids. However, they can be sensitive to strong acidic or basic conditions, which can cause decomposition or cleavage of the protecting groups. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[5]

Safe Handling and Hazard Information

This chemical is considered hazardous and should be handled with appropriate precautions.[7][8]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][8][9]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[3][10]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

-

First Aid:

Applications in Drug Discovery

Boronic acids and their derivatives are privileged structures in medicinal chemistry.[11] The approval of drugs like Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, highlighted the therapeutic potential of this chemical class.[12]

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester serves as a versatile intermediate for constructing complex molecular architectures.[13] Its trifunctional nature allows for sequential and site-selective modifications, making it an invaluable tool for building libraries of compounds in the hit-to-lead and lead optimization phases of drug discovery. Researchers can leverage this building block to systematically explore the structure-activity relationship (SAR) of a target by introducing diversity at three distinct points on the phenyl ring.

References

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]

-

MSDS - Safety Data Sheet. (n.d.). Nα-Boc-L asparagine para-nitrophenyl ester. [Link]

-

National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

-

Pharmaffiliates. (n.d.). 5-(N-BOC-Amino)-2-fluorophenylboronic Acid, Pinacol Ester. [Link]

-

PubChem. (n.d.). 5-boc-amino-2-chlorophenylboronic acid pinacol ester. [Link]

-

AWS. (n.d.). Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

LookChem. (n.d.). 5-BOC-AMino-2-chlorophenylboronic acid pinacol ester. [Link]

-

Chinachemnet. (n.d.). 2-Amino-5-chlorophenylboronic acid pinacol ester 1073371-77-3. [Link]

Sources

- 1. PubChemLite - 5-boc-amino-2-chlorophenylboronic acid pinacol ester (C17H25BClNO4) [pubchemlite.lcsb.uni.lu]

- 2. lookchem.com [lookchem.com]

- 3. aksci.com [aksci.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. fishersci.com [fishersci.com]

- 6. rsc.org [rsc.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 2-Amino-5-chlorophenylboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. peptide.com [peptide.com]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester (CAS: 1080573-28-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. The strategic use of well-defined, functionalized building blocks is paramount to the efficient construction of complex drug candidates. 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester, registered under CAS number 1080573-28-9, has emerged as a pivotal reagent in this arena. Its unique trifunctional nature—a protected amine, a reactive chloro-substituent, and a versatile boronic ester—offers a powerful handle for intricate molecular engineering. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on the causality behind its utility in drug discovery workflows.

Compound Profile and Physicochemical Properties

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester, also known by its IUPAC name tert-butyl (4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, is an organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals.[1] The presence of the pinacol ester group enhances the stability of the boronic acid, making it less prone to dehydration and trimerization into boroxines, thus ensuring better shelf-life and more controlled reactivity. The tert-butyloxycarbonyl (BOC) protecting group on the aniline nitrogen is instrumental in modulating the electronic properties of the aromatic ring and preventing unwanted side reactions during coupling processes.

| Property | Value | Source |

| CAS Number | 1080573-28-9 | [1] |

| Molecular Formula | C₁₇H₂₅BClNO₄ | [2] |

| Molecular Weight | 353.65 g/mol | [3] |

| Predicted Boiling Point | 410.4 ± 40.0 °C | [1] |

| Predicted Density | 1.14 ± 0.1 g/cm³ | [1] |

| Appearance | Solid | [2] |

Note: Some physical properties are predicted and may vary based on experimental conditions.

Synthesis and Purification: A Mechanistic Perspective

The synthesis of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester is typically achieved through a palladium-catalyzed cross-coupling reaction known as the Miyaura borylation. This reaction allows for the direct conversion of an aryl halide to the corresponding boronic ester.

The Miyaura Borylation: A Controlled C-B Bond Formation

The Miyaura borylation reaction is a robust and widely used method for the synthesis of boronic esters from aryl halides or triflates.[4] The reaction typically employs a palladium catalyst, a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), and a base.

Experimental Protocol: Synthesis via Miyaura Borylation

This protocol is a generalized procedure based on established methods for similar substrates and may require optimization.

Materials:

-

tert-butyl (4-chloro-3-iodophenyl)carbamate (starting material)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium acetate (KOAc) (3.0 equivalents)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask, add tert-butyl (4-chloro-3-iodophenyl)carbamate, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Strategy: Mitigating Challenges with Boronic Esters

The purification of boronic acid pinacol esters by silica gel chromatography can be challenging due to the Lewis acidic nature of the boron atom, which can lead to strong adsorption on the silica surface or hydrolysis back to the more polar boronic acid.[5]

Troubleshooting and Solutions:

-

Deactivation of Silica Gel: To minimize product loss, the silica gel can be deactivated by treatment with a non-nucleophilic base like triethylamine in the eluent or by impregnating the silica gel with boric acid.[5]

-

Anhydrous Conditions: It is crucial to use anhydrous solvents and maintain an inert atmosphere during purification to prevent hydrolysis of the pinacol ester.[5]

-

Direct Use: In many applications, such as the subsequent Suzuki-Miyaura coupling, the crude product can often be used directly after a simple filtration through a plug of silica or Celite, which can be a more efficient workflow.[5]

Core Application in Drug Discovery: The Suzuki-Miyaura Coupling

The primary utility of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This powerful palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the boronic ester and an aryl or vinyl halide/triflate.[6]

The Catalytic Cycle: A Step-by-Step Look

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.

-

Transmetalation: In the presence of a base, the organic moiety from the boronic ester is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role of the BOC Protecting Group

The BOC group serves a critical function in the Suzuki-Miyaura coupling. It deactivates the amino group, preventing it from interfering with the catalytic cycle through coordination to the palladium center. Furthermore, it allows for selective functionalization. After the C-C bond formation, the BOC group can be readily removed under acidic conditions, revealing a primary amine that can be used for subsequent diversification of the molecule.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.

Materials:

-

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester (1.0 equivalent)

-

Aryl or heteroaryl halide (e.g., 2-bromopyridine) (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

Anhydrous 1,4-dioxane and water (10:1 mixture)

-

Argon or Nitrogen gas

Procedure:

-

In a Schlenk flask, combine 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester, the aryl halide, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas.

-

In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

-

Add the catalyst solution to the Schlenk flask.

-

Add the degassed 1,4-dioxane/water mixture via syringe.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate and water.

-

Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.[8]

Applications in Medicinal Chemistry

The biaryl and heteroaryl-aryl moieties constructed using this reagent are prevalent in a wide range of biologically active molecules, including kinase inhibitors. For instance, the core structure can be found in inhibitors of protein kinase CK2, which is a target in cancer therapy.[9] The ability to introduce substituents at the 2-position of the aniline ring via the chloro group, and further functionalize the molecule at the newly formed C-C bond and the deprotected amine, makes this a highly valuable building block for generating libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Strategic derivatization pathways using the title compound.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic esters are sensitive to moisture.[10]

-

In case of contact:

-

Skin: Wash off with soap and plenty of water.

-

Eyes: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Conclusion

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester is a testament to the power of rational design in chemical synthesis. Its carefully orchestrated functionalities provide a robust and versatile platform for the construction of complex molecules of pharmaceutical interest. A thorough understanding of its properties, the mechanisms of its synthesis, and its application in key reactions like the Suzuki-Miyaura coupling, empowers researchers to leverage this building block to its full potential in the pursuit of novel therapeutics.

References

-

LookChem. (n.d.). Cas 1080573-28-9, 5-BOC-AMino-2-chlorophenylboronic acid pinacol ester. Retrieved from [Link]

- Parumala, S. K. R., & Ch, K. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Semantic Scholar.

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.

- Pittelkow, M. (n.d.).

- Kumar, D., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research.

- BenchChem. (2025).

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

-

Pharmaffiliates. (n.d.). 5-(N-BOC-Amino)-2-fluorophenylboronic Acid, Pinacol Ester. Retrieved from [Link]

- Balci, M. (2005).

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

- BenchChem. (2025).

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-....

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

-

Reddit. (2020). Boronic acid pinacol ester deprotection. Retrieved from [Link]

- BLD Pharm. (n.d.). 330793-01-6|tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)

- PubChem. (n.d.). 5-boc-amino-2-chlorophenylboronic acid pinacol ester.

- BLD Pharm. (n.d.). tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)phenyl)

- CymitQuimica. (n.d.). CAS 1449135-41-4: 5-(N-BOC-Amino)-2-fluorophenylboronic acid, pinacol ester.

- Gomes, P. A. C., et al. (2021).

- YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy.

- Sapphire Bioscience. (n.d.). 5-Boc-amino-2-chlorophenylboronic Acid Pinacol Ester.

- Boron Molecular. (n.d.). 2-Amino-5-chlorophenylboronic acid, pinacol ester.

-

Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][8][11]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry.

Sources

- 1. Cas 1080573-28-9,5-BOC-AMino-2-chlorophenylboronic acid pinacol ester | lookchem [lookchem.com]

- 2. 5-BOC-AMino-2-chlorophenylboronic acid pinacol ester [cymitquimica.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]

Synthesis of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester: An In-depth Technical Guide

Introduction: The Strategic Importance of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester is a highly valuable and versatile building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique trifunctional nature, featuring a protected amine, a halogen, and a boronic ester, allows for sequential and site-selective cross-coupling reactions. This strategic positioning of reactive handles makes it an ideal precursor for the construction of complex molecular architectures, including biaryl compounds, which are prevalent in many biologically active molecules.[2] This guide provides a comprehensive overview of the synthetic strategies, mechanistic underpinnings, and practical considerations for the preparation of this important intermediate.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester can be approached through a few logical pathways. A common and effective strategy involves a three-step sequence starting from a commercially available precursor, 2-chloro-5-nitroaniline. This approach is advantageous due to the distinct reactivity of the functional groups, allowing for a controlled and high-yielding synthesis. The key transformations in this proposed route are:

-

Reduction of the nitro group: Conversion of the nitro functionality to a primary amine.

-

BOC protection: Installation of the acid-labile tert-butyloxycarbonyl (BOC) protecting group on the newly formed amine.

-

Miyaura borylation: Palladium-catalyzed introduction of the pinacol boronic ester at the position ortho to the chlorine atom.

An alternative sequence could involve performing the borylation prior to the reduction and protection steps. However, the chosen forward synthesis is often preferred to avoid potential complications with the palladium catalyst's sensitivity to the nitro group and to ensure the directing effects of the substituents favor the desired regioselectivity in the borylation step.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 2-chloro-5-nitroaniline to the target compound.

Caption: Synthetic pathway for 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 2-Chloro-5-aminoaniline (Reduction of 2-Chloro-5-nitroaniline)

The initial step involves the reduction of the nitro group of 2-chloro-5-nitroaniline to a primary amine. This transformation is a cornerstone of aromatic amine synthesis and can be achieved through various methods, with catalytic hydrogenation or metal-acid systems being the most common.[3][4][5]

Protocol:

-

To a solution of 2-chloro-5-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or methanol, add a catalytic amount of palladium on carbon (5-10 mol%).

-

The reaction mixture is then subjected to a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude 2-chloro-5-aminoaniline, which can often be used in the next step without further purification.

Alternative Protocol (Fe/NH4Cl):

-

In a round-bottom flask, a mixture of 2-chloro-5-nitroaniline (1.0 eq), iron powder (3-5 eq), and ammonium chloride (1.0 eq) in a mixture of ethanol and water is heated to reflux.

-

The reaction is monitored by TLC.

-

After completion, the hot reaction mixture is filtered through Celite to remove the iron salts.

-

The filtrate is concentrated, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to give the desired product.

Mechanistic Rationale:

Catalytic hydrogenation involves the transfer of hydrogen atoms from the catalyst surface to the nitro group, leading to its stepwise reduction to the amine.[6] The metal-acid system, such as iron in the presence of an acid or ammonium chloride, acts as a single electron transfer reagent to reduce the nitro group.

Part 2: Synthesis of tert-Butyl (4-chloro-3-aminophenyl)carbamate (BOC Protection)

The protection of the more nucleophilic amino group is crucial for directing the subsequent borylation to the desired position. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[7][8]

Protocol:

-

Dissolve 2-chloro-5-aminoaniline (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq), to the solution.

-

To this stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.[9]

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanistic Rationale:

The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride.[9] The base serves to deprotonate the resulting ammonium intermediate, driving the reaction to completion and neutralizing the generated acid.

Part 3: Synthesis of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester (Miyaura Borylation)

The final step is the palladium-catalyzed Miyaura borylation, which introduces the pinacol boronic ester moiety.[10][11][12] This reaction is a powerful tool for the formation of carbon-boron bonds.[13]

Protocol:

-

In a Schlenk flask, combine tert-butyl (4-chloro-3-aminophenyl)carbamate (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), a palladium catalyst such as PdCl₂(dppf) (2-5 mol%), and a base like potassium acetate (KOAc) (3.0 eq).[14]

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

-

Anhydrous and degassed solvent, such as 1,4-dioxane or toluene, is added.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through Celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography. It is important to note that boronic esters can sometimes be sensitive to silica gel.[15][16][17] Using deactivated silica gel (e.g., by treating with a small amount of triethylamine in the eluent) or boric acid-impregnated silica gel can mitigate product degradation and improve yields.[15][16]

Mechanistic Rationale:

The catalytic cycle of the Miyaura borylation is generally understood to involve three key steps:[18][19]

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl chloride, forming a Pd(II) intermediate.

-

Transmetalation: The boronate species, activated by the base, transfers its organic group to the palladium center, displacing the halide.[20][21][22][23]

-

Reductive Elimination: The desired aryl boronic ester is formed, and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.[18][24]

Quantitative Data Summary

| Step | Reactant | Product | Typical Yield |

| 1 | 2-Chloro-5-nitroaniline | 2-Chloro-5-aminoaniline | >90% |

| 2 | 2-Chloro-5-aminoaniline | tert-Butyl (4-chloro-3-aminophenyl)carbamate | 80-95% |

| 3 | tert-Butyl (4-chloro-3-aminophenyl)carbamate | 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester | 60-85% |

Troubleshooting and Optimization

-

Low yield in the reduction step: Ensure the catalyst is active and the hydrogen pressure is adequate. For the Fe/NH₄Cl method, ensure the iron powder is finely divided and activated.

-

Incomplete BOC protection: Use a slight excess of Boc anhydride and ensure the base is anhydrous. For less reactive anilines, a stronger base or a catalyst like DMAP might be necessary.[8]

-

Low conversion in the Miyaura borylation: Ensure all reagents and solvents are anhydrous and the system is thoroughly deoxygenated. The choice of palladium catalyst, ligand, and base can significantly impact the reaction outcome.[25]

-

Product degradation during purification: As mentioned, boronic esters can be sensitive to silica gel. Employing deactivated silica or alternative purification methods like crystallization can be beneficial.[16][26]

Conclusion

The synthesis of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester is a robust and scalable process that provides access to a key synthetic intermediate. By understanding the underlying principles of each reaction step and carefully controlling the experimental parameters, researchers can efficiently prepare this valuable compound for applications in drug discovery and materials science. The strategic use of protecting groups and the power of palladium-catalyzed cross-coupling reactions are well-demonstrated in this synthetic sequence.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

-

Casanovas, J., & Maseras, F. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

da Silva, R. A., & de Souza, A. L. F. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]

-

Casanovas, J., & Maseras, F. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

El-Shishtawy, R. M., Al-Amshany, Z. M., & Asiri, A. M. Summary of the Miyaura borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. ResearchGate. [Link]

-

da Silva, R. A., & de Souza, A. L. F. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

Wikipedia. Miyaura borylation. [Link]

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

Vantourout, J. C., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

PrepChem.com. Synthesis of 2-nitro-5-chloroaniline. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Joksch, M., et al. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

Singh, S., et al. Critical review on the chemical reduction of nitroaniline. RSC Publishing. [Link]

-

Patel, B. R., et al. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link]

-

Billingsley, K. L., & Buchwald, S. L. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. PMC - NIH. [Link]

-

ResearchGate. Proposed mechanism for the Miyaura borylation reaction. [Link]

-

Naghash-Hamed, S., Arsalani, N., & Mousavi, S. B. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ResearchGate. [Link]

-

Reddit. Purification of alkyl Bpin/other alkyl boronic esters. [Link]

-

ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. [Link]

-

Lee, J. Y., & Chong, J. M. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]

-

Net-gen. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. [Link]

-

Farooqi, Z. H., et al. Catalytic reduction of 2-nitroaniline: a review. PubMed. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

-

YouTube. 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. [Link]

-

ResearchGate. 2-Chloro-5-nitroaniline. [Link]

- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

-

lookchem. Cas 1080573-28-9,5-BOC-AMino-2-chlorophenylboronic acid pinacol ester. [Link]

-

The Royal Society of Chemistry. Supporting Information 22-01-15. [Link]

-

PubChemLite. 5-boc-amino-2-chlorophenylboronic acid pinacol ester (C17H25BClNO4). [Link]

-

eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. [Link]

-

organic-chemistry.org. Boc Protection - Common Conditions. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. byjus.com [byjus.com]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. Critical review on the chemical reduction of nitroaniline - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01745K [pubs.rsc.org]

- 5. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Miyaura Borylation Reaction [organic-chemistry.org]

- 12. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scilit.com [scilit.com]

- 24. Yoneda Labs [yonedalabs.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. reddit.com [reddit.com]

solubility of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester in organic solvents

An In-depth Technical Guide to the Solubility of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester (CAS: 1080573-28-9). While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, analogous compound behavior, and robust experimental methodologies to empower researchers in drug discovery and organic synthesis. This guide offers a predictive framework for solvent selection and a detailed protocol for empirical solubility determination, ensuring operational efficiency and safety in the laboratory.

Introduction: The Significance of Solubility in Modern Synthesis

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester is a key building block in contemporary organic synthesis, particularly in the construction of complex pharmaceutical intermediates through cross-coupling reactions like the Suzuki-Miyaura coupling. The tert-butyloxycarbonyl (BOC) protecting group enhances stability, while the pinacol ester form improves solubility and reactivity in various chemical environments[1].

Understanding the solubility of this reagent is paramount. It directly impacts:

-

Reaction Kinetics and Yield: Homogeneous reaction mixtures, achieved through proper solvent selection, are critical for optimal reaction rates and product yields.

-

Purification Efficiency: Knowledge of solubility is essential for developing effective crystallization, extraction, and chromatographic purification methods.

-

Process Scalability: Predictable solubility is a cornerstone of scalable and reproducible chemical processes in drug development.

This guide will first establish a theoretical framework for predicting solubility based on the molecule's structure, then present qualitative and extrapolated data, and finally provide a detailed, self-validating experimental protocol for researchers to determine precise solubility in their chosen solvent systems.

Theoretical Solubility Profile

The principle of "like dissolves like" is the foundation for predicting solubility[2][3]. The molecular structure of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester offers key insights into its expected behavior.

Molecular Structure: tert-butyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate[4]

-

Nonpolar Moieties: The molecule possesses significant nonpolar character due to the large BOC protecting group and the pinacol ester's methyl groups. These features suggest good solubility in nonpolar to moderately polar aprotic solvents.

-

Polar Moieties: The carbamate linkage and the boronic ester group introduce polarity. The chlorine atom on the phenyl ring also contributes to the molecule's dipole moment.

-

Hydrogen Bonding: The N-H group of the carbamate is a potential hydrogen bond donor, while the carbonyl and ester oxygens can act as acceptors. This suggests that solvents capable of hydrogen bonding may also be effective.

Based on this structure, we can logically infer its solubility behavior relative to other common solvents.

Logical Framework for Solubility Prediction

Caption: Logical flow for predicting solubility.

Expected Solubility in Common Organic Solvents

Direct, quantitative solubility data for this specific compound is sparse. However, studies on analogous compounds, such as phenylboronic acid pinacol ester, provide a strong basis for prediction. Research has shown that the esterification of boronic acids with pinacol significantly enhances solubility in organic solvents compared to the parent acids[5][6][7]. Phenylboronic acid pinacol ester, for example, exhibits good solubility in a range of solvents, with the highest solubility observed in chloroform[5][6][7].

Based on these principles and available data for similar compounds, the following table summarizes the expected qualitative solubility.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are moderately polar and can interact with the polar parts of the molecule without being hindered by the large nonpolar groups. Chloroform is noted to be an excellent solvent for similar esters[5][6][7]. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | High to Moderate | Ethers are good solvents for a wide range of organic compounds. THF is particularly effective due to its polarity and ability to solvate the boronic ester. |

| Aprotic Polar | Acetonitrile (ACN), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents possess strong dipoles that can interact with the polar functionalities of the solute. DMF and DMSO are often excellent solvents for complex organic molecules. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Ethyl acetate's polarity is suitable for dissolving compounds with a mix of polar and nonpolar features. It is a common solvent for chromatography of boronic esters[8]. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low | The aromatic ring of the solvent can engage in π-stacking with the phenyl ring of the solute, but overall polarity is low. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low to Insoluble | These nonpolar solvents are unlikely to effectively solvate the polar regions of the molecule. They are often used as anti-solvents for crystallization. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | While capable of hydrogen bonding, the high polarity of short-chain alcohols may not be ideal for solvating the large nonpolar groups. Potential for transesterification with the boronic ester under certain conditions. |

| Water | Water | Insoluble | The large, nonpolar organic structure makes the compound hydrophobic. |

Experimental Protocol for Solubility Determination

In the absence of published quantitative data, empirical determination is necessary. The following protocol provides a robust, self-validating method for assessing solubility.

Materials and Equipment

-

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Calibrated micropipettes

-

HPLC or UPLC system with a suitable detector (e.g., UV-Vis)

-

Class A volumetric flasks and glassware

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Workflow for Quantitative Solubility Determination

Caption: HPLC-based quantitative solubility workflow.

Detailed Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Add a known volume of each test solvent to the corresponding vial.

-

Seal the vials and place them in a shaker bath at a constant, recorded temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (24 to 48 hours is recommended) to ensure equilibrium is reached.

-

-

Sample Filtration and Dilution:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a sample from the supernatant using a syringe. Crucially, do not disturb the solid at the bottom.

-

Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step removes any undissolved microparticles.

-

Perform a precise serial dilution of the saturated filtrate with the same solvent to bring the concentration into the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC/UPLC):

-

Develop a suitable HPLC/UPLC method for the compound (e.g., reverse-phase C18 column, mobile phase of acetonitrile/water with a UV detector set to an appropriate wavelength).

-

Prepare a set of calibration standards of the compound at known concentrations.

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted samples.

-

Using the regression equation from the calibration curve, determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution.

-

Express the final solubility in desired units (e.g., mg/mL, mol/L).

-

Qualitative Solubility Test (Rapid Assessment)

For a faster, less precise assessment, a simple test can be performed[9][10][11].

-

Place approximately 25 mg of the compound into a small test tube.

-

Add the chosen solvent in 0.25 mL increments, up to a total of 0.75 mL.

-

After each addition, vortex the tube vigorously.

-

Observe if the solid dissolves completely. This provides a rough estimate (e.g., soluble, partially soluble, or insoluble).

Safety and Handling

While some safety data sheets (SDS) for this compound indicate no known hazards under GHS classification[4], related aminophenylboronic acid pinacol esters are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[12][13]. Therefore, prudent laboratory practice is essential.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[12]. Avoid creating dust during transfer[13].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[13].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester is a valuable synthetic intermediate whose utility is intrinsically linked to its solubility. Based on its molecular structure and data from analogous compounds, it is predicted to be highly soluble in chlorinated and etheric solvents, with moderate to good solubility in polar aprotic solvents and esters. Conversely, it is expected to have low solubility in hydrocarbon solvents and be insoluble in water.

Due to the lack of extensive published data, the detailed experimental protocol provided in this guide is a critical tool for researchers. By systematically determining the solubility in solvents relevant to their specific application, scientists and drug development professionals can optimize reaction conditions, streamline purification processes, and ensure the robust and scalable synthesis of novel chemical entities.

References

- Solubility test for Organic Compounds. (n.d.). Retrieved from a university chemistry resource. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZT6SKde_D_cjPEM-tQEWjMgwfcgxRmBAEqsTXn6b5o7tCSiH4GA9_6yZHAW0L1-GM-EqcQNZmPhNL_vvgXZJInWO8fOXu0BHpAQCIaZC32CykYDoRP3aGyb5kFzqZ9L77JBUaPoQx6g9O9mHyIiaq9pbSUd0aEMoKpaa-v6Pdpb07drAnx4w=]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from an educational chemistry lab manual. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC_PQ90dVz_ANHOs5Qfbi9u4Qu5cHAEGOwHbTHppB6daFdVs6o1pcvdLanvzHGRreJUQYYW09Q_aPYzJmig85Q9Jdnyi0YUMDZU08RylpZ5Jj_IHHS7hpIzhCMbnXxTCe-N_CYLH0RFDps4mrJlCdJ9UGHRKDA4OXyptBrZSWZT__uYTRMjC0=]

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [https://www.scribd.com/document/369707163/Procedure-for-Determining-Solubility-of-Organic-Compounds]

- Safety Data Sheet - 5-Boc-Amino-2-chlorophenylboronic acid pinacol ester. (2025-04-22). Combi-Blocks. [https://www.combi-blocks.com/msds/PN-4573.pdf]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry lab resource. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRCOfibr-dfq3EV9w5Oder3fy_3xwfPyEF5O-5Juf46_1YMlRM2xwKwD7GgT0kjccGbvsXeTtIyfbGkiU1S0G6rnVAom6pT61NfJjduvzfp6lGeSy7aoeCJ4L-uwZRgKwQQ5nP]

- How To Determine Solubility Of Organic Compounds? (2025-02-11). Chemistry For Everyone - YouTube. [https://www.youtube.

- Cas 1080573-28-9, 5-BOC-AMino-2-chlorophenylboronic acid pinacol ester. (n.d.). LookChem. [https://www.lookchem.com/cas-108/1080573-28-9.html]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.Journal of Solution Chemistry, 49, 814–824. [https://link.springer.com/article/10.1007/s10953-020-00988-y]

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. [https://www.researchgate.net/publication/342007629_Solubility_of_Phenylboronic_Acid_and_its_Cyclic_Esters_in_Organic_Solvents]

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Semantic Scholar. [https://www.semanticscholar.org/paper/Solubility-of-Phenylboronic-Acid-and-its-Cyclic-Leszczy%C5%84ski-Hofman/a04434193561706b47c617b189736c5896a60368]

- 5-BOC-AMino-2-chlorophenylboronic acid pinacol ester. (n.d.). CymitQuimica. [https://www.cymitquimica.com/base/producto/125586/141018]

- An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. (n.d.). BenchChem. [https://www.benchchem.com/pdf/technical-guide-solubility-borinic-acid-methyl-esters.pdf]

- 5-BOC-AMino-2-chlorophenylboronic acid pinacol ester (1080573-28-9). (n.d.). ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12148123.htm]

- Safety Data Sheet - 5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester. (2024-12-19). CymitQuimica. [https://www.cymitquimica.com/pdf/F627567_msds.pdf]

- Boronic Esters. (2025-11-21). Santa Cruz Biotechnology. [https://www.scbt.com/browse/boronic-esters/_/N-1p2p32d]

- Safety Data Sheet - 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester. (n.d.). AK Scientific, Inc. [https://www.aksci.com/sds/R960_sds.pdf]

- SAFETY DATA SHEET - 3-Amino-4-chlorophenylboronic acid, pinacol ester. (2021-11-29). Santa Cruz Biotechnology.

- SAFETY DATA SHEET - Thiophene-2-boronic acid pinacol ester. (2022-06-15). Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/sds/aldrich/754722]

- 5-boc-amino-2-chlorophenylboronic acid pinacol ester (C17H25BClNO4). (n.d.). PubChemLite. [https://pubchemlite.org/compound/5-boc-amino-2-chlorophenylboronic_acid_pinacol_ester]

- 5-(N-BOC-Amino)-2-fluorophenylboronic Acid, Pinacol Ester. (n.d.). Pharmaffiliates. [https://www.pharmaffiliates.com/en/5-n-boc-amino-2-fluorophenylboronic-acid-pinacol-ester-1449135-41-4]

- Supporting Information - General procedure A. (2015). The Royal Society of Chemistry. [https://www.rsc.

- 2-Amino-5-chlorophenylboronic acid, pinacol ester. (n.d.). Boron Molecular. [https://boronmolecular.com/product/bm515/]

Sources

- 1. scbt.com [scbt.com]

- 2. chem.ws [chem.ws]

- 3. m.youtube.com [m.youtube.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 8. rsc.org [rsc.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. aksci.com [aksci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

A Senior Application Scientist's Guide to 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester: Properties, Reactivity, and Application in Suzuki-Miyaura Coupling

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the strategic introduction of functionalized aromatic rings is a cornerstone of molecular design. 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester stands out as a highly valuable and versatile building block.[1] Its structure is engineered for stability and specific reactivity, featuring three key components: a phenyl ring substituted with a chlorine atom, a tert-butyloxycarbonyl (BOC) protected amine, and a pinacol-stabilized boronic ester.

This combination makes the reagent particularly well-suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The pinacol ester moiety offers enhanced stability over the corresponding free boronic acid, improving shelf-life and handling characteristics while mitigating common side reactions like protodeboronation.[2] The BOC-protected amine and the chloro-substituent provide orthogonal handles for subsequent functionalization, allowing for a modular and convergent approach to the synthesis of complex target molecules. This guide provides an in-depth analysis of its chemical properties, core reactivity, and a field-proven protocol for its application in Suzuki-Miyaura coupling.

Core Chemical and Physical Properties

A precise understanding of a reagent's fundamental properties is critical for successful experimental design. The key identifiers and physical characteristics of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-Butyl (4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | [3][4] |

| CAS Number | 1080573-28-9 | [1][3][5] |

| Molecular Formula | C17H25BClNO4 | [3][4] |

| Molecular Weight | 353.65 g/mol | [3][5] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [3] |

Reactivity Profile and Synthetic Utility

The synthetic utility of this reagent is dictated by the interplay of its three primary functional groups.

-

The Boronic Acid Pinacol Ester: This is the primary reactive site for Suzuki-Miyaura coupling. The pinacol group serves as a protecting group for the boronic acid, rendering the compound more robust towards air and moisture compared to its free acid counterpart. The B-C bond is poised to undergo transmetalation with a palladium(0) complex upon activation with a suitable base. The steric bulk of the pinacol group can also influence reaction kinetics.[6]

-

The BOC-Protected Amine: The BOC group is a stable and reliable protecting group for the amine functionality. It is generally robust to the basic conditions of the Suzuki coupling but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) post-coupling. This allows for subsequent modification at the nitrogen atom, such as acylation, alkylation, or sulfonylation.

-

The Chloro Substituent: The chlorine atom provides an additional site for cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) or nucleophilic aromatic substitution, although it is generally less reactive than a bromine or iodine substituent in palladium catalysis. This allows for sequential, site-selective functionalization of the aromatic ring.

The logical relationship between the reagent's structure and its primary application is illustrated below.

Caption: Reagent structure and its role in Suzuki-Miyaura coupling.

Core Application: The Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp2-hybridized carbon atoms.[7] The reaction is renowned for its mild conditions and high functional group tolerance.[2]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) intermediate. This is often the rate-determining step.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust, general procedure for the coupling of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester with a generic aryl bromide.

Objective: To synthesize a substituted biaryl compound via Suzuki-Miyaura coupling.

Materials:

-

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester (1.1 equivalents)

-

Aryl bromide (Ar-Br) (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)2] (0.02 equivalents, 2 mol%)

-

Triphenylphosphine (PPh3) (0.08 equivalents, 8 mol%)

-

Potassium Carbonate (K2CO3) (3.0 equivalents)

-

1,4-Dioxane

-

Deionized Water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Catalyst Pre-formation (Justification): While pre-catalysts are common, forming the active Pd(0) species in situ from a stable Pd(II) source like Pd(OAc)2 with a phosphine ligand is a reliable and cost-effective approach. The ligand stabilizes the catalyst and facilitates the reaction.

-

To an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), add Pd(OAc)2 (2 mol%) and PPh3 (8 mol%).

-

Add approximately 2/3 of the total required 1,4-dioxane.

-

Stir the mixture at room temperature for 15-20 minutes. The solution should change color, indicating catalyst formation.

-

-

Reagent Addition (Justification): The order of addition is important. The base is added last to initiate the reaction once all components are dissolved, ensuring a homogeneous start. An excess of the boronic ester is used to drive the reaction to completion.

-

To the catalyst mixture, add the aryl bromide (1.0 eq.) and 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester (1.1 eq.).

-

In a separate flask, dissolve the potassium carbonate (3.0 eq.) in the required volume of deionized water (typically a 3:1 to 4:1 ratio of dioxane:water).

-

-

Reaction Execution (Justification): The system is degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Heating accelerates the rate-limiting steps of the catalytic cycle.

-

Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

-

Add the aqueous potassium carbonate solution via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the aryl bromide starting material is consumed (typically 4-16 hours).

-

-

Work-up and Purification (Justification): The work-up is designed to remove the inorganic base, catalyst residues, and excess boronic acid byproducts through extraction. Column chromatography provides the final, pure product.

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash it sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

-

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is mandatory when working with this or any chemical reagent.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8] The pinacol ester is relatively stable, but protection from moisture is recommended for long-term storage to prevent hydrolysis.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not empty into drains.[9]

Conclusion

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester is a high-value reagent for medicinal chemists and synthetic organic chemists. Its inherent stability, coupled with the strategic placement of three distinct functional groups, provides a powerful platform for the efficient and modular construction of complex molecular architectures. A thorough understanding of its properties and reactivity, particularly within the Suzuki-Miyaura coupling paradigm, enables researchers to leverage this building block to its full potential in the pursuit of novel therapeutics and materials.

References

-

Cas 1080573-28-9, 5-BOC-AMino-2-chlorophenylboronic acid pinacol ester. lookchem. [Link]

-

5-boc-amino-2-chlorophenylboronic acid pinacol ester (C17H25BClNO4). PubChemLite. [Link]

-

5-(N-BOC-Amino)-2-fluorophenylboronic Acid, Pinacol Ester. Pharmaffiliates. [Link]

-

TERT-BUTYL (S)-(4-CHLORO-3-OXO-1-PHENYLBUTAN-2-YL)CARBAMATE. gsrs. [Link]

-

boronic esters. Organic Syntheses Procedure. [Link]

-

2-Amino-5-chlorophenylboronic acid, pinacol ester. Boron Molecular. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

Sources

- 1. Cas 1080573-28-9,5-BOC-AMino-2-chlorophenylboronic acid pinacol ester | lookchem [lookchem.com]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. 5-BOC-AMino-2-chlorophenylboronic acid pinacol ester [cymitquimica.com]

- 4. PubChemLite - 5-boc-amino-2-chlorophenylboronic acid pinacol ester (C17H25BClNO4) [pubchemlite.lcsb.uni.lu]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate

Introduction

tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate is a synthetically versatile bifunctional organic compound. Structurally, it is an ortho-borylated and para-chlorinated aniline derivative, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. The presence of the pinacol boronic ester and the chloro substituent on the same aromatic ring makes this molecule a valuable building block in modern organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures. These motifs are frequently found in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, methods for its purification and characterization, and its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 1080573-28-9 |

| Molecular Formula | C₁₇H₂₅BClNO₄ |

| Molecular Weight | 353.65 g/mol |

| Appearance | Typically a white to off-white solid |

| Melting Point | Not consistently reported, but expected to be a stable solid at room temperature |

| Solubility | Soluble in many common organic solvents such as tetrahydrofuran (THF), dioxane, toluene, and dichloromethane. Sparingly soluble in non-polar solvents like hexanes and generally insoluble in water. |

Synthesis and Purification

The most common and efficient method for the synthesis of tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate is the Miyaura borylation of the corresponding aryl bromide. This palladium-catalyzed reaction introduces the pinacol boronic ester group onto the aromatic ring.

Synthesis Protocol: Miyaura Borylation

This protocol describes a general procedure for the synthesis of the title compound from tert-butyl (3-bromo-4-chlorophenyl)carbamate.

Materials:

-

tert-Butyl (3-bromo-4-chlorophenyl)carbamate

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (3-bromo-4-chlorophenyl)carbamate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane to the flask via a syringe or cannula. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.

-

To the resulting suspension, add Pd(dppf)Cl₂ (0.03 eq).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification of the Product

The purification of pinacol boronic esters can be challenging due to their susceptibility to hydrolysis on silica gel and their potential for strong adsorption to the stationary phase.[1]

Recommended Purification Method: Flash Column Chromatography with Treated Silica Gel

-

Preparation of Boric Acid-Treated Silica Gel: To minimize on-column hydrolysis and improve recovery, it is advisable to use silica gel treated with boric acid.[2] This can be prepared by making a slurry of silica gel in a 5% w/v solution of boric acid in methanol, followed by removal of the solvent and drying the silica gel under vacuum.[1]

-

Chromatography:

-

Pack a column with the boric acid-treated silica gel.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of the eluent).

-